![molecular formula C9H20N2O2 B1520948 (R)-1-Boc-amino-butyl-3-amine CAS No. 1187927-71-4](/img/structure/B1520948.png)
(R)-1-Boc-amino-butyl-3-amine
Overview
Description
“®-1-Boc-amino-butyl-3-amine” is a chemical compound with the empirical formula C9H20N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “®-1-Boc-amino-butyl-3-amine” is represented by the empirical formula C9H20N2O2 . The molecular weight of this compound is 188.27 .
Scientific Research Applications
1. Chemoselective N-tert-Butoxycarbonylation
(R)-1-Boc-amino-butyl-3-amine is involved in chemoselective N-tert-butoxycarbonylation reactions. Chankeshwara and Chakraborti (2006) describe a catalyst-free method in water, yielding N-t-Boc derivatives chemoselectively without isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. This process is significant for producing optically pure N-t-Boc derivatives from chiral amines, amino acid esters, and beta-amino alcohol without oxazolidinone formation, and it displays selectivity in various competitive scenarios involving amines (Chankeshwara & Chakraborti, 2006).
2. Use in Heterogeneous and Recyclable Catalysis
Heydari et al. (2007) reported the use of the heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting its role in the synthesis of N-Boc-protected amino acids. These acids are resistant to racemization during peptide synthesis, making the N-Boc moiety crucial for amine protection in pharmaceutical applications (Heydari et al., 2007).
3. Organocatalysis in N-Boc Protection
Heydari, Khaksar, and Tajbakhsh (2008) developed a protocol for mono-N-Boc protection of various amines using 1,1,1,3,3,3-hexafluoroisopropanol as both solvent and catalyst. This method is significant for its efficiency and simplicity, avoiding side reactions such as isocyanate, urea, and N,N-di-Boc formation (Heydari, Khaksar, & Tajbakhsh, 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(3R)-3-aminobutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCLVLGMLLYXFV-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-amino-butyl-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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